molecular formula C13H13F7N2O B15002265 N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide

Cat. No.: B15002265
M. Wt: 346.24 g/mol
InChI Key: KQJJIYWCYIVGAC-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide typically involves the reaction of hexafluoroisopropanol with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for potential therapeutic uses, including as an anti-inflammatory agent.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, influencing pathways such as enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.

    N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Used in the synthesis of antibiotics and other pharmaceuticals.

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide stands out due to its specific combination of fluorine atoms and functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical interactions.

Properties

Molecular Formula

C13H13F7N2O

Molecular Weight

346.24 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]butanamide

InChI

InChI=1S/C13H13F7N2O/c1-2-3-10(23)22-11(12(15,16)17,13(18,19)20)21-9-6-4-8(14)5-7-9/h4-7,21H,2-3H2,1H3,(H,22,23)

InChI Key

KQJJIYWCYIVGAC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)F

Origin of Product

United States

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